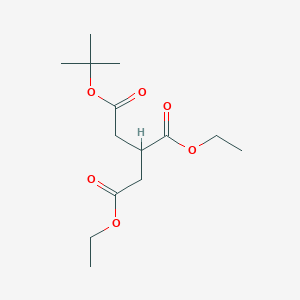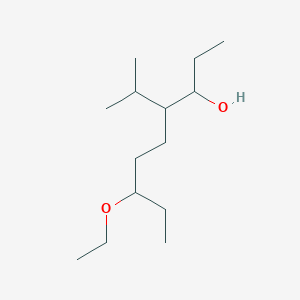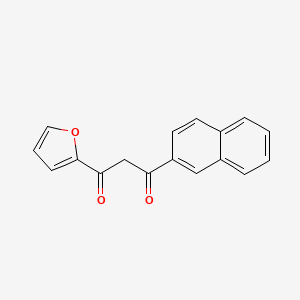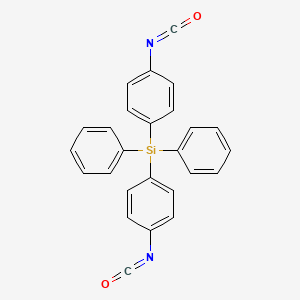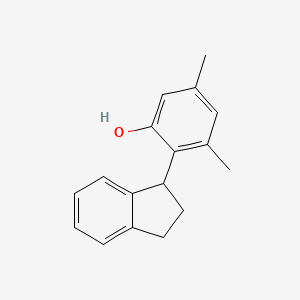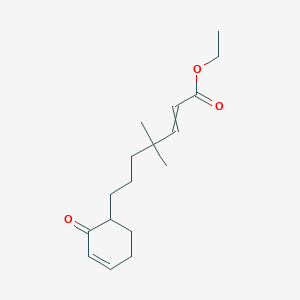
Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-EN-1-YL)hept-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate is an organic compound with a complex structure that includes a cyclohexene ring and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate can be achieved through several methods:
Hagemann’s Approach: This method involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: This approach involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) and piperidine are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or cyclohexane derivatives.
Substitution: Formation of substituted esters or cyclohexene derivatives.
科学的研究の応用
Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of natural products, including sterols, trisporic acids, and terpenoids.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The cyclohexene ring may also participate in various biochemical reactions, contributing to the compound’s overall activity.
類似化合物との比較
Ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate can be compared with similar compounds such as:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Another similar compound with slight variations in the ester group and cyclohexene ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
90122-45-5 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC名 |
ethyl 4,4-dimethyl-7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate |
InChI |
InChI=1S/C17H26O3/c1-4-20-16(19)11-13-17(2,3)12-7-9-14-8-5-6-10-15(14)18/h6,10-11,13-14H,4-5,7-9,12H2,1-3H3 |
InChIキー |
JCLVCXWLUOVKEO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC(C)(C)CCCC1CCC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


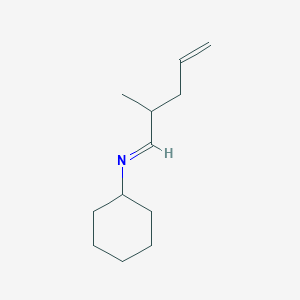
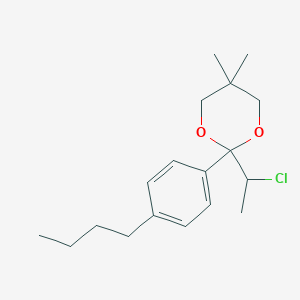
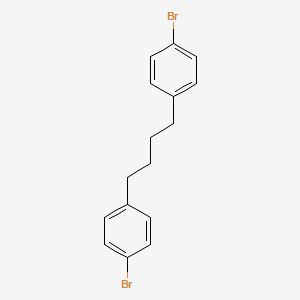
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
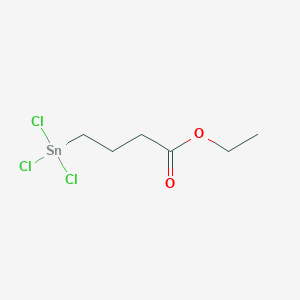
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
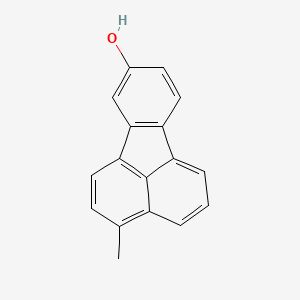
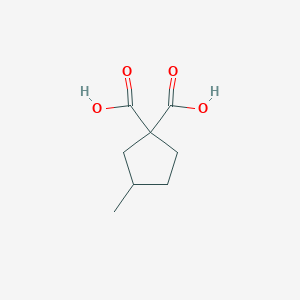
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
